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Compound of Interest

Compound Name: DMT-rG(Ac)

Cat. No.: B15584483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the efficient use

of 5'-O-Dimethoxytrityl-N2-acetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)

phosphoramidite (DMT-rG(Ac) phosphoramidite) in automated oligonucleotide synthesis.

Adherence to these guidelines is crucial for achieving high coupling efficiencies and ensuring

the integrity of the final RNA product.

Introduction to DMT-rG(Ac) Phosphoramidite
DMT-rG(Ac) phosphoramidite is a key building block for the synthesis of RNA oligonucleotides.

The acetyl (Ac) group protecting the exocyclic amine of guanosine offers advantages in certain

deprotection strategies, particularly those aiming for rapid protocols. The 2'-hydroxyl group is

protected with a tert-butyldimethylsilyl (TBDMS) group, a standard protection compatible with

phosphoramidite chemistry. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group,

which allows for real-time monitoring of coupling efficiency via trityl cation assay.[1][2]

Recommended Coupling Conditions
The success of RNA synthesis is highly dependent on the coupling step. The choice of

activator, its concentration, and the coupling time are critical parameters that must be optimized

to achieve near-quantitative addition of the phosphoramidite to the growing oligonucleotide

chain. Due to the steric hindrance of the 2'-O-TBDMS group, ribonucleoside phosphoramidites
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generally require more potent activators and longer coupling times compared to their

deoxyribonucleoside counterparts.[3]

For DMT-rG(Ac) phosphoramidite, the following conditions are recommended to achieve high

coupling efficiencies.

Table 1: Recommended Coupling Conditions for DMT-rG(Ac) Phosphoramidite
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Parameter Recommendation Notes

Activator 4,5-Dicyanoimidazole (DCI)

DCI has been shown to be a

highly effective and

nucleophilic activator, doubling

the coupling rate compared to

1H-Tetrazole for

ribonucleosides.[3][4]

5-Ethylthio-1H-tetrazole (ETT)

A more acidic activator than

1H-Tetrazole, providing faster

coupling kinetics. Often used

for sterically demanding

phosphoramidites.[5]

5-Benzylthio-1H-tetrazole

(BTT)

Similar to ETT, it is a potent

activator for RNA synthesis.[5]

Activator Concentration 0.25 M - 0.5 M

Higher concentrations can

enhance reaction rates, but it

is important to use highly pure

activator to avoid side

reactions.[3]

Phosphoramidite

Concentration

0.1 M - 0.15 M in anhydrous

acetonitrile

A higher concentration of the

phosphoramidite can help

drive the reaction to

completion.[1] Ensure the

phosphoramidite is fully

dissolved and anhydrous.

Coupling Time 5 - 10 minutes

Longer coupling times are

generally required for

ribonucleoside

phosphoramidites. The optimal

time may vary depending on

the synthesizer and the

specific sequence.[6]

Temperature Ambient Standard oligonucleotide

synthesis is performed at room
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temperature.

Experimental Protocols
General Considerations

Anhydrous Conditions: Phosphoramidite chemistry is extremely sensitive to moisture.

Ensure all reagents, especially acetonitrile, and the synthesizer fluidics are strictly anhydrous

to prevent hydrolysis of the phosphoramidite, which leads to failed couplings.[1]

Reagent Purity: Use high-purity phosphoramidites and activators. Impurities can lead to side

reactions and decrease the yield of the full-length oligonucleotide.[3]

Trityl Monitoring: The release of the DMT cation upon deblocking provides a real-time

measure of the coupling efficiency of the preceding cycle. A consistent and strong orange

color (absorbance at ~495 nm) indicates successful coupling.[7]

Protocol for Automated Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of a DMT-rG(Ac) phosphoramidite

monomer. This cycle is repeated for each monomer in the desired sequence.
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Oligonucleotide Synthesis Cycle

Key Reagents

1. Deblocking
(Detritylation)

Wash
(Anhydrous Acetonitrile)

3% Trichloroacetic Acid
in Dichloromethane

2. Coupling
(DMT-rG(Ac) + Activator)

3. Capping
(Acetic Anhydride/NMI)

DMT-rG(Ac) Phosphoramidite
+ DCI in Acetonitrile

4. Oxidation
(Iodine Solution)

Cap A: Acetic Anhydride/THF/Pyridine
Cap B: N-Methylimidazole/THF

Wash
(Anhydrous Acetonitrile) Iodine/Water/Pyridine/THF

Start Next Cycle

Click to download full resolution via product page

Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.

Deblocking (Detritylation):
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The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic

acid (TCA) in dichloromethane for 2-3 minutes to remove the 5'-DMT protecting group

from the terminal nucleotide.

The resulting orange-colored trityl cation is washed away, and its absorbance is measured

to determine the efficiency of the previous coupling step.

Washing:

The support is thoroughly washed with anhydrous acetonitrile to remove all traces of the

acidic deblocking solution and water.

Coupling:

A solution of DMT-rG(Ac) phosphoramidite (0.1 M in anhydrous acetonitrile) and a solution

of DCI (0.25 M in anhydrous acetonitrile) are simultaneously delivered to the synthesis

column.

The reaction is allowed to proceed for 5-10 minutes at ambient temperature. This step

forms a phosphite triester linkage.

Capping:

Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in

subsequent coupling steps, which would result in n-1 shortmer sequences.

This is achieved by treating the support with a mixture of Cap A (acetic

anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF) for 1-2 minutes.

Oxidation:

The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage.

This is accomplished by treating the support with a solution of 0.02 M iodine in

THF/water/pyridine for 1-2 minutes.

Washing:
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The support is washed with anhydrous acetonitrile to remove excess reagents before

initiating the next cycle.

Protocol for Cleavage and Deprotection
The acetyl protecting group on guanine is labile and compatible with rapid deprotection

protocols. The "UltraFAST" deprotection protocol using a mixture of aqueous ammonium

hydroxide and aqueous methylamine (AMA) is recommended.[8][9]

Key Reagents

Ammonium Hydroxide/
40% Methylamine (1:1 v/v)

Triethylamine Trihydrofluoride (TEA·3HF)
in NMP/TEA or TBAF in THF Quenching Buffer (e.g., TEAB) e.g., Ethanol Precipitation or

Reverse-Phase Cartridge

Cleavage Desilylation Quenching Desalting

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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